molecular formula C11H14ClN3S B1387349 N'-(4-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine CAS No. 1105195-39-8

N'-(4-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Cat. No. B1387349
CAS RN: 1105195-39-8
M. Wt: 255.77 g/mol
InChI Key: IYWQOKIYDPMKBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine, commonly known as CDM, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. CDM is a heterocyclic compound that contains a benzothiazole ring, which is known for its biological activity. In

Mechanism of Action

The exact mechanism of action of CDM is not fully understood. However, studies have shown that CDM exerts its biological activity by interacting with various cellular targets, including enzymes, receptors, and proteins. CDM has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are essential for DNA replication and repair. CDM has also been shown to modulate the activity of certain receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
CDM has been shown to have a wide range of biochemical and physiological effects. Studies have shown that CDM can induce apoptosis in cancer cells by activating the caspase cascade, which is a series of enzymes that are involved in the process of programmed cell death. CDM has also been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at various stages. In addition, CDM has been shown to have anti-inflammatory and neuroprotective effects, which may have potential therapeutic applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

CDM has several advantages for use in lab experiments. It is a relatively stable and easy-to-handle compound that can be synthesized in large quantities. CDM has also been shown to have low toxicity and a high degree of selectivity for cancer cells, making it a promising candidate for further development as an anticancer agent. However, CDM also has some limitations for use in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. In addition, CDM has not yet been extensively tested for its potential toxicity and side effects in animal models, which may limit its potential for clinical use.

Future Directions

There are several future directions for research on CDM. One area of focus is the development of more efficient synthesis methods for CDM, which could improve its yield and purity. Another area of focus is the identification of the exact cellular targets and mechanisms of action of CDM, which could provide insights into its potential therapeutic applications. In addition, further studies are needed to evaluate the potential toxicity and side effects of CDM in animal models, which could inform its potential for clinical use. Finally, there is a need for more extensive preclinical and clinical trials to evaluate the safety and efficacy of CDM as an anticancer agent.

Scientific Research Applications

CDM has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of CDM is in the field of cancer research. Studies have shown that CDM has potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. CDM has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes and proteins that are essential for cell survival.

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3S/c1-15(2)7-6-13-11-14-10-8(12)4-3-5-9(10)16-11/h3-5H,6-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWQOKIYDPMKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC2=C(S1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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